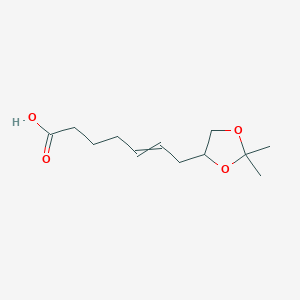
7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid: is an organic compound characterized by a dioxolane ring attached to a heptenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid typically involves the formation of the dioxolane ring followed by the attachment of the heptenoic acid chain. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate heptenoic acid derivative under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the heptenoic acid chain.
Reduction: Reduction reactions can target the double bond, converting it to a single bond and forming a saturated derivative.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Products include epoxides and diols.
Reduction: The major product is the saturated heptanoic acid derivative.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology: In biological research, it is used to study the effects of dioxolane-containing compounds on cellular processes and enzyme activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The heptenoic acid chain can also interact with lipid membranes, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-dioxolane-4-methylamine
Uniqueness: 7-(2,2-Dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid is unique due to the presence of both the dioxolane ring and the heptenoic acid chain, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
190390-46-6 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
7-(2,2-dimethyl-1,3-dioxolan-4-yl)hept-5-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-12(2)15-9-10(16-12)7-5-3-4-6-8-11(13)14/h3,5,10H,4,6-9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
WVEYOXJBIZREAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CC=CCCCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


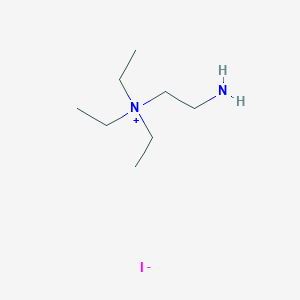
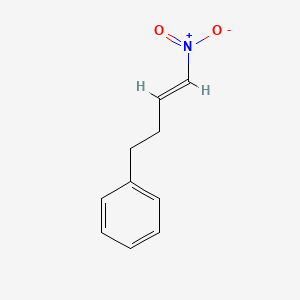
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)
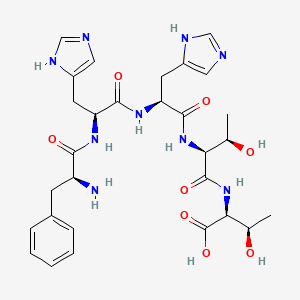
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
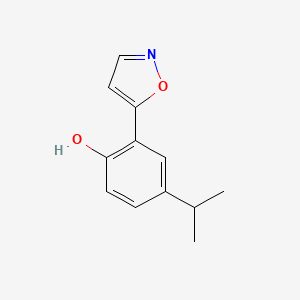
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
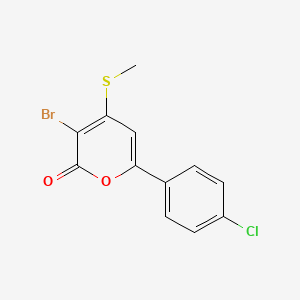
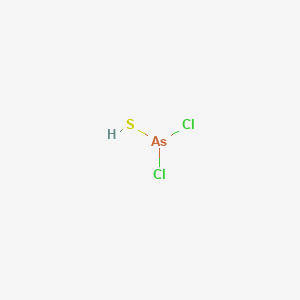
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)

